Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)-
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Overview
Description
Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- is a chemical compound with the molecular formula C15H15N5 It is a derivative of guanidine, characterized by the presence of a cyano group, a phenethyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- can be achieved through several methods. One common approach involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines can be employed .
Industrial Production Methods
Industrial production of guanidine derivatives typically involves the use of carbamoyl isothiocyanates as starting materials. These compounds permit the creation of disubstituted and trisubstituted guanidines, including aromatic guanidines . The reaction conditions often include the use of chlorotrimethylsilane to generate reactive N-silylcarbodiimides capable of guanylating various amines .
Chemical Reactions Analysis
Types of Reactions
Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine derivatives include cyanamides, arylboronic acids, and amines . The reaction conditions often involve the use of catalysts such as scandium (III) triflate, lanthanide amides, and copper salts .
Major Products Formed
The major products formed from the reactions of guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- include various substituted guanidines, which can be further utilized in the synthesis of heterocycles and other biologically active compounds .
Scientific Research Applications
Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of adhesives, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The cyano and pyridyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- include:
2-Cyanoguanidine: A nitrile derived from guanidine, used in the synthesis of various pharmaceuticals and industrial materials.
Arylguanidines: Compounds with similar guanidine structures, used as pharmacological tools and therapeutic agents.
2-(Arylimino)imidazolidines: Compounds with similar imidazolidine structures, used in medicinal chemistry.
Uniqueness
Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the phenethyl and pyridyl groups contribute to its binding affinity and specificity .
Properties
CAS No. |
60560-29-4 |
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Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-cyano-2-(2-phenylethyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C15H15N5/c16-12-19-15(20-14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H2,18,19,20) |
InChI Key |
IIKZPEBRTNYSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(NC#N)NC2=CN=CC=C2 |
Origin of Product |
United States |
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